Spiro[3.4]octan-1-one
Description
Spirocyclic Systems: Fundamental Concepts and Contemporary Significance in Organic Chemistry
Definition and Structural Characteristics of Spirocyclic Frameworks
Spiro compounds are a class of organic molecules distinguished by a unique structural feature: two or more rings connected by a single common atom, known as the spiro atom. numberanalytics.comontosight.ai This single-point connection differentiates them from other bicyclic systems, such as fused rings (sharing two adjacent atoms) and bridged rings (sharing two non-adjacent atoms). chemdiv.com The spiro atom is typically a quaternary carbon, but can also be other elements like nitrogen, oxygen, or sulfur. numberanalytics.comontosight.aiwikipedia.org The rings themselves can be of the same or different sizes and can be composed entirely of carbon atoms (carbocyclic) or contain one or more different atoms (heterocyclic). chemdiv.comwikipedia.org This structural arrangement results in a twisted, three-dimensional geometry. cambridgescholars.com
Historical Context and Evolution of Spirochemistry
The study of spiro compounds, or spirochemistry, dates back to the early 20th century. The term "spirane," derived from the Latin word spīra meaning a twist or coil, was first proposed by von Baeyer for bicyclic compounds with a single shared atom. wikipedia.orgqmul.ac.uk Initially, research focused on the synthesis and characterization of simple carbocyclic spiro compounds. Over the years, the field has evolved significantly, with the development of new synthetic methodologies enabling the creation of more complex and diverse spirocyclic structures. This has been driven by the increasing recognition of the unique properties and potential applications of these molecules in various scientific disciplines. rsc.org The establishment of companies like SpiroChem in 2011, which focuses on providing complex chemistry solutions including spirocycles for life sciences, highlights the growing importance of this area of chemistry. spirochem.com
Significance of Three-Dimensionality in Molecular Design
The three-dimensional (3D) shape of a molecule is a critical factor in its biological activity and physical properties. scispace.comnih.gov In drug discovery, for instance, molecules with greater 3D character are often more likely to be successful drug candidates. selvita.comlifechemicals.com This is because the intricate shapes of protein binding pockets and active sites often require a complementary 3D ligand for effective and selective interaction. nih.govlifechemicals.com Spirocyclic compounds, with their inherently rigid and non-planar structures, are excellent scaffolds for introducing three-dimensionality into molecular design. chemdiv.comcambridgescholars.com This increased 3D character can lead to improved physicochemical properties and novel interactions with biological targets, making spirocycles valuable tools in the development of new therapeutics and materials. chemdiv.comselvita.com
Spiro[3.4]octan-1-one: Specific Structural Features and Nomenclature
This compound is a specific carbocyclic spiro compound with the molecular formula C₈H₁₂O. biosynth.com It consists of a four-membered cyclobutane (B1203170) ring and a five-membered cyclopentane (B165970) ring joined at a single spiro carbon atom. ontosight.ai The presence of a ketone functional group on the cyclobutane ring at position 1 is a key feature of this molecule.
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| CAS Number | 37609-31-7 |
| IUPAC Name | This compound |
| SMILES | C1CCC2(C1)CCC2=O |
| InChI Key | SCXSEYWVNBAKBH-UHFFFAOYSA-N |
This table displays key chemical identifiers and properties for this compound. biosynth.comsigmaaldrich.cn
Constitutional Isomerism and Stereochemical Considerations
Constitutional isomers are molecules that have the same molecular formula but different connectivity of atoms. youtube.commasterorganicchemistry.com For the molecular formula C₈H₁₂O, numerous constitutional isomers exist besides this compound. An example of a constitutional isomer is bicyclo[3.3.0]octan-1-ol. While both share the same molecular formula, their atomic connections are different; this compound possesses a quaternary spiro carbon, whereas bicyclo[3.3.0]octan-1-ol has tertiary carbons at the ring junctions. stackexchange.com
Stereoisomers, on the other hand, have the same connectivity but differ in the three-dimensional arrangement of their atoms. youtube.com this compound itself is achiral as it possesses a plane of symmetry. However, substitution on the rings can introduce chirality. For example, if a substituent is placed on the cyclopentane ring at a position other than the one opposite the spiro center, a chiral center is created, leading to the possibility of enantiomers. Similarly, substitution on the cyclobutane ring can also lead to stereoisomers. The rigid nature of the spirocyclic framework can also give rise to diastereomers, such as cis and trans isomers, depending on the relative orientation of substituents. egyankosh.ac.in
Unique Spiro[3.4]octane Scaffold
The spiro[3.4]octane framework is a valuable scaffold in organic and medicinal chemistry. It provides a rigid and well-defined three-dimensional structure that can be used to orient functional groups in specific spatial arrangements. The presence of both a four-membered and a five-membered ring introduces a degree of ring strain, which can influence the reactivity of the molecule. ontosight.ai This scaffold is considered a desirable building block for the synthesis of more complex molecules due to its unique combination of rigidity, three-dimensionality, and the presence of sp³-hybridized carbons. The exploration of spiro[3.4]octane derivatives continues to be an active area of research, with studies focusing on their synthesis and potential applications. nih.gov
Research Trajectories and Academic Relevance of this compound
The academic and industrial interest in this compound and its derivatives stems from their potential to address some of the long-standing challenges in drug development, such as the need for novel chemical matter with improved physicochemical properties and biological activity.
Emerging Privileged Structure in Chemical Biology and Medicinal Chemistry
Spirocyclic scaffolds, including the spiro[3.4]octane core, are increasingly recognized as "privileged structures" in medicinal chemistry. rsc.orgnih.gov A privileged structure is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The rigid, three-dimensional nature of the spiro[3.4]octane scaffold provides a well-defined orientation of substituents, which can lead to enhanced binding selectivity and improved pharmacological profiles. researchgate.netresearchgate.net This structural rigidity reduces the conformational flexibility of a molecule, which can be advantageous for drug-target interactions. wiley.com
The spiro[3.4]octane framework has been incorporated into a variety of biologically active compounds, demonstrating its versatility as a privileged scaffold. For instance, compounds containing the spiro[3.4]octane ring have shown remarkable anticancer activity. rsc.orgnih.gov The inherent three-dimensionality of the scaffold allows for the creation of molecules that can effectively probe the complex binding sites of biological macromolecules.
Exploration of Underexplored Chemical Space
The quest for novel drugs often requires venturing into "underexplored chemical space," moving beyond the traditional, often flat, aromatic structures that have dominated drug discovery for decades. researchgate.netsigmaaldrich.com this compound and its derivatives are key players in this exploration due to their inherent three-dimensionality. sigmaaldrich.com The incorporation of spirocyclic motifs introduces sp³-rich centers, leading to more complex and diverse molecular shapes.
This exploration of three-dimensional chemical space is crucial for several reasons:
Novelty and Patentability: It allows for the creation of novel chemical entities with unique intellectual property potential. researchgate.net
Improved Physicochemical Properties: Spirocyclic compounds can exhibit improved properties such as solubility and metabolic stability compared to their flatter counterparts. researchgate.net
Access to New Biological Targets: The unique shapes of spirocyclic molecules may allow them to interact with biological targets that are inaccessible to more conventional, planar molecules.
The use of building blocks like this compound provides chemists with the tools to systematically explore this new chemical space and design the next generation of therapeutic agents. sigmaaldrich.com
Detailed Research Findings
The following tables summarize key research findings related to the application of the spiro[3.4]octane scaffold, illustrating its role as a privileged structure and a tool for exploring new chemical space.
| Research Area | Compound Class | Key Findings | Reference |
| Anticancer Agents | Spiro[3.4]octane-containing compounds | Demonstrated remarkable anticancer activity. The rigid scaffold is considered a privileged pharmacophore in medicinal chemistry. | rsc.orgnih.gov |
| Anti-Glioblastoma Agents | 3-Oxetanone-derived spirocyclic compounds with a spiro[3.4]octane ring | A chalcone-spirocycle hybrid exhibited high antiproliferative activity in U251 glioblastoma cells and showed a substantial inhibitory effect on tumor growth in a mouse xenograft model. | researchgate.net |
| Drug Discovery Scaffolds | Spiro[3.4]octan-1-amine | Investigated as a potential scaffold in drug design due to its unique three-dimensional structure and its ability to confer rigidity and sp³-hybridized character. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8(7)4-1-2-5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSEYWVNBAKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501891 | |
| Record name | Spiro[3.4]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37609-31-7 | |
| Record name | Spiro[3.4]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.4]octan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Spiro 3.4 Octan 1 One and Its Derivatives
Cycloaddition Reactions for Spiro[3.4]octan-1-one Formation
Cycloaddition reactions are powerful tools for the rapid construction of cyclic and spirocyclic frameworks. These reactions, which involve the concerted or stepwise combination of two or more unsaturated molecules, offer high atom economy and stereochemical control. Both thermal and metal-catalyzed cycloaddition strategies have been developed for the synthesis of complex carbocycles and heterocycles.
Staudinger Synthesis: Ketene-Imine [2+2] Cycloadditions
The Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams. pku.edu.cn Discovered by Hermann Staudinger in 1907, this reaction has become particularly important in the synthesis of β-lactam antibiotics. pku.edu.cn The versatility of the Staudinger reaction extends to the formation of spirocyclic β-lactams, which can serve as precursors to this compound derivatives. rsc.orgrsc.org
The mechanism of the Staudinger cycloaddition is generally accepted to proceed through a two-step pathway involving a zwitterionic intermediate. pku.edu.cnnih.gov The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. nih.govorganic-chemistry.org This initial step leads to the formation of a zwitterionic intermediate that subsequently undergoes a conrotatory ring closure to afford the β-lactam product. nih.gov
The stereochemical outcome of the reaction is determined by the competition between direct ring closure of the zwitterionic intermediate and its isomerization. organic-chemistry.org The nature of the substituents on both the ketene and the imine plays a crucial role in this process. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the intermediate and leading to the preferential formation of trans-β-lactams. pku.edu.cnorganic-chemistry.org
| Ketene Substituent | Imine Substituent | Predominant Product Stereochemistry |
|---|---|---|
| Electron-donating | Electron-withdrawing | cis |
| Electron-withdrawing | Electron-donating | trans |
The Staudinger ketene-imine cycloaddition has been successfully employed in the synthesis of a variety of spirocyclic β-lactams. caltech.edusemanticscholar.org For instance, the reaction of imines with ketenes generated in situ from carboxylic acids can lead to the formation of dispirooxindole-β-lactams. rsc.orgrsc.org This approach has been utilized to synthesize novel spiro-β-lactam-containing macrocycles through sequential diimine formation, Staudinger cycloaddition, and ring-closing metathesis. caltech.edu
In a notable example, the synthesis of tetrahydrofuran-derived spiro-β-lactams was achieved through a Staudinger-type reaction between 2- or 3-tetrahydrofuroyl chloride and various imines, yielding a mixture of cis- and trans-spiro-β-lactams. rsc.org Similarly, the synthesis of a 6-oxa-2-azathis compound has been reported via a Staudinger reaction, highlighting the utility of this methodology in constructing spirocycles containing the [3.4]octane framework. snnu.edu.cn The reaction conditions, such as the choice of solvent and the method of ketene generation, can significantly influence the diastereoselectivity of the spiro-β-lactam formation. nih.gov
| Ketene Source | Imine | Spirocyclic Product | Key Features |
|---|---|---|---|
| N-aryl-2-oxo-pyrrolidine-3-carboxylic acids | Isatinimines | Dispirooxindole-β-lactams | One-pot synthesis. rsc.orgrsc.org |
| Phenoxyacetyl chloride | Bis-arylidenediamines | Macrocyclic bis-β-lactams | Diastereoselective formation of cis-isomers. semanticscholar.org |
| 2- or 3-Tetrahydrofuroyl chloride | Various imines | Tetrahydrofuran-derived spiro-β-lactams | Formation of cis and trans isomers. rsc.org |
Metal-Catalyzed Cycloaddition Approaches
Metal catalysis has revolutionized the field of cycloaddition chemistry, enabling the development of novel and efficient pathways to complex cyclic molecules. Palladium and rhodium catalysts, in particular, have demonstrated remarkable utility in mediating a variety of cycloaddition reactions for the synthesis of spirocyclic systems.
Palladium-catalyzed oxidative cascade reactions have emerged as a powerful strategy for the synthesis of spirocyclic compounds. A highly selective cascade reaction has been developed for the direct transformation of dienallenes into spiro[3.4]octene derivatives. nih.gov This reaction proceeds via a palladium-catalyzed oxidative transformation that involves the formation of four new carbon-carbon bonds through a sequence of olefin and carbon monoxide insertions.
The proposed mechanism begins with the reaction of a palladium(II) catalyst with the dienallene to form a vinylpalladium intermediate. This is followed by a cascade of olefin and carbon monoxide insertions to construct the spiro[3.4]octene framework. The reaction is highly diastereoselective, affording the spirocyclobutenes as single diastereoisomers. nih.gov By slightly modifying the reaction conditions, an additional carbon monoxide insertion can occur, leading to the formation of spiro[4.4]nonenes.
| Substrate | Catalyst System | Product | Key Features |
|---|---|---|---|
| Dienallenes | Pd(TFA)2 / BQ (oxidant) | Spiro[3.4]octene derivatives | Formation of four C-C bonds in one pot; high diastereoselectivity. nih.gov |
Rhodium-catalyzed reactions of diazo compounds are among the most effective methods for the synthesis of cyclopropanes. These reactions typically proceed through the formation of a rhodium-carbene intermediate, which can then undergo cyclopropanation with an alkene. While a direct application of this strategy to the synthesis of this compound is not extensively documented, related intramolecular C-H insertion reactions catalyzed by rhodium have been successfully used to construct spirocyclic ketones.
For instance, rhodium(II)-catalyzed intramolecular C-H insertion of α-diazo ketones has been shown to be an efficient method for the synthesis of α-aryl cyclopentanones. organic-chemistry.org This methodology has been extended to the synthesis of spiro[4.4]nonane, spiro[4.5]decane, and spiro[4.6]undecane systems through the rhodium-carbenoid C-H insertion of appropriately substituted diazo ketones. A one-pot procedure has been developed for the preparation of spiro[4.4]nonane-2,7-dione derivatives from open-chain bis(α-diazoketones) via two consecutive intramolecular rhodium(II)-catalyzed carbenoid insertion reactions. This demonstrates the potential of rhodium-catalyzed C-H insertion reactions for the construction of spirocyclic frameworks that could be adapted for the synthesis of this compound.
| Reaction Type | Diazo Substrate | Catalyst | Product Type | Key Features |
|---|---|---|---|---|
| Intramolecular C-H Insertion | α-Aryl-α-diazo ketones | Rh2(OAc)4 | α-Aryl cyclopentanones | Efficient cyclization to five-membered rings. organic-chemistry.org |
| Intramolecular C-H Insertion | 1-Diazo-4-(3-oxocycloalkyl)butan-2-ones | Rh(II) catalysts | 2,7-Dioxospiranes | Formation of spiro[4.4]nonane systems. |
Gold-Mediated 4-endo-dig Cyclization
Gold-catalyzed cyclizations have emerged as a powerful tool in organic synthesis for the formation of complex molecular architectures from unsaturated precursors. While exo-selective cyclizations are more common, endo-selective pathways offer unique synthetic possibilities. The 4-endo-dig cyclization, though less frequently observed than its exo counterpart, represents a potential route for the construction of four-membered rings within spirocyclic systems. This type of reaction typically involves the activation of an alkyne by a gold(I) catalyst, followed by an intramolecular nucleophilic attack.
In the context of spirocycle synthesis, a hypothetical substrate would contain a nucleophile positioned to attack the distal carbon of the gold-activated alkyne, leading to the formation of a four-membered ring spiro-fused to an existing ring. The regioselectivity (endo vs. exo) is influenced by various factors, including the substitution pattern of the alkyne, the nature of the nucleophile, and the steric environment around the reaction center. While the 5-endo-dig cyclization is generally favored for forming five-membered rings, specific substrate geometries and electronic factors can direct the reaction towards the 4-endo pathway. Research on related systems has shown that completely endo-selective gold-catalyzed cyclizations are achievable for certain substrates, such as alkynylcyclobutanes bearing an amide nucleophile, to yield fused dihydropyridones. rsc.org This principle could theoretically be extended to precursors of this compound, although specific examples remain a specialized area of research. The challenge lies in overcoming the kinetic barrier associated with the formation of a strained four-membered ring.
1,3-Dipolar Cycloaddition Routes
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for the stereoselective synthesis of five-membered heterocycles, which can form part of a spiro[3.4]octane derivative. wikipedia.org This methodology involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org A common strategy for constructing spirocyclic frameworks is the reaction of an in situ-generated azomethine ylide (the 1,3-dipole) with an alkene dipolarophile. ccspublishing.org.cn
For instance, the reaction can be initiated by the condensation of a secondary amino acid, such as proline, with a ketone like isatin (B1672199) to generate the azomethine ylide. nih.gov This reactive intermediate is then trapped by a suitable dipolarophile, which can be an exocyclic methylene (B1212753) ketone fused to a cyclobutane (B1203170) ring, to yield the spiro[3.4]octane system. This approach offers high diastereoselectivity and allows for the rapid construction of complex, polycyclic spiro compounds from simple starting materials. ccspublishing.org.cnnih.gov The versatility of this reaction allows for a wide range of substituents to be incorporated into the final product, making it a valuable tool in medicinal chemistry and materials science. nih.govmdpi.com
| 1,3-Dipole Precursors | Dipolarophile | Product Type | Key Features |
|---|---|---|---|
| Isatin and Proline | (E)-2-oxoindolino-3-ylidene acetophenones | Dispirooxindolo-pyrrolidines | High diastereoselectivity, one-pot synthesis. mdpi.com |
| Indenoquinoxaline and Proline | Coumarin derivatives | Coumarin-based spiro heterocycles | Catalyst-free, environmentally benign conditions. nih.gov |
| Isatin and Sarcosine | Dimethyl acetylenedicarboxylate | Functionalized dihydrospiro[indoline-3,2'-pyrroles] | Three-component reaction with high yields. ccspublishing.org.cn |
Isocyanide/Acetylene-Based Multicomponent Reactions (IAMCRs) for Spiro Heterocycles
Isocyanide/acetylene-based multicomponent reactions (IAMCRs) represent a highly efficient strategy for the synthesis of complex spiro heterocyclic systems in a single step. nih.gov These reactions capitalize on the unique reactivity of isocyanides to generate diverse molecular scaffolds. rsc.org A common pathway involves the initial reaction between an isocyanide and an activated acetylene, such as dialkyl acetylenedicarboxylate, to form a zwitterionic intermediate. nih.gov This intermediate then acts as a 1,3-dipole and undergoes a cycloaddition with a third component, a suitable dipolarophile, to construct the spirocyclic core. nih.gov
This methodology has been successfully applied to the synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles, which are structural analogs of the spiro[3.4]octane system. nih.gov In a typical procedure, an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one are heated in a suitable solvent. nih.gov The reaction proceeds through a domino sequence involving the formation of the zwitterionic species, a 1,3-dipolar cycloaddition, and a subsequent tautomerization to yield the final spiro product in good to excellent yields. nih.gov The operational simplicity, broad substrate scope, and high atom economy make IAMCRs a powerful tool for generating libraries of complex spiro compounds. nih.govresearchgate.net
| Isocyanide Component | Acetylene Component | Dipolarophile Component | Solvent/Temp | Yield |
|---|---|---|---|---|
| tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate | 4-Benzylidene-3-methylisoxazol-5(4H)-one | Toluene / 110 °C | 95% |
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate | 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | Toluene / 110 °C | 90% |
| tert-Butyl isocyanide | Diethyl acetylenedicarboxylate | 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Toluene / 110 °C | 88% |
Rearrangement-Based Synthetic Strategies
Semipinacol Rearrangements for Spiro[3.4]octan-5-ones
Semipinacol rearrangements are powerful carbon-carbon bond-forming reactions that can be harnessed for the construction of spirocyclic ketones. rsc.org This strategy has been elegantly applied to the synthesis of spiro[3.4]octan-5-ones. nih.gov The key step involves an acid-mediated rearrangement of a strategically designed tertiary alcohol precursor. nih.gov
In a notable example, the synthesis begins with the addition of a 3-sulfonylbicyclobutyl lithium reagent to a cyclobutanone (B123998). nih.gov This addition creates a tertiary alcohol where the hydroxyl group is situated on the cyclobutane ring, adjacent to the spiro junction point. Upon treatment with acid, protonation of the hydroxyl group and subsequent loss of water generates a carbocation. This cation then triggers a semipinacol rearrangement, where one of the carbon-carbon bonds of the bicyclobutane moiety migrates, leading to a one-carbon ring expansion and concomitant formation of the spiro[3.4]octane skeleton. nih.gov This strain-relocating rearrangement is highly efficient and typically results in a single diastereomer of the spiro[3.4]octan-5-one product. nih.gov
Bromocation-Induced Cascade Cyclization for 1,5-Dioxaspiro[3.4]octane
Cascade reactions provide an efficient means of building complex molecular structures in a single, orchestrated sequence. The synthesis of 1,5-Dioxaspiro[3.4]octane, a spirocyclic oxetane (B1205548) acetal, has been achieved through a novel bromocation-induced cascade cyclization. clockss.orgcrossref.org This method relies on the activation of an alkyne within an unsymmetrical diol precursor by an electrophilic bromine source, such as pyridinium (B92312) tribromide. clockss.org
The proposed mechanism begins with the activation of the alkyne by a bromocation, forming a bromonium ion intermediate. clockss.org The less hindered hydroxyl group then attacks in a 5-endo-dig manner to form a dihydrofuran intermediate. Subsequent activation of this intermediate by another bromocation, followed by a 4-exo-trig cyclization of the remaining hydroxyl group, furnishes the 1,5-dioxaspiro[3.4]octane skeleton. clockss.org This one-pot reaction proceeds with a high degree of diastereoselectivity, yielding the spiro-oxetane as a single diastereomer. clockss.org
Ring-Expansion Reactions involving Silylated Cyclopropyl (B3062369) Alcohols
Ring-expansion reactions of cyclopropyl carbinyl systems offer a classic yet powerful method for accessing four-membered rings. When applied to the synthesis of spirocycles, this strategy can convert a readily available cyclopropyl precursor into a more complex spiro[3.4]octanone. The use of a silyl (B83357) substituent on the cyclopropyl alcohol can influence the course of the rearrangement.
The general process involves the generation of a carbocation adjacent to the cyclopropane (B1198618) ring. This is typically achieved by treating a cyclopropyl carbinol (alcohol) with a Lewis acid or Brønsted acid. The presence of a silyl group, for instance as a silyl ether, can facilitate this process. The resulting cyclopropyl carbinyl cation can then undergo a rearrangement where one of the cyclopropane bonds migrates to expand the ring, forming a cyclobutane ring. If the cyclopropyl alcohol is part of a spirocyclic precursor, such as 1-(trimethylsilyl)spiro[2.4]heptan-4-ol, this rearrangement would lead to the formation of a spiro[3.4]octanone. This process is mechanistically similar to a pinacol (B44631) rearrangement and is driven by the release of ring strain from the three-membered ring. nih.gov While direct ring expansion of cyclopropyl ketones to cyclopentanones has been described, adapting this logic to silylated cyclopropyl alcohols provides a plausible, albeit specialized, route to the target spiro[3.4]octanone core. nih.gov
Nucleophilic Addition and Cyclization Pathways
The formation of the spirocyclic system often involves a key ring-closing step, which can be achieved through various intramolecular reactions. These pathways typically rely on the generation of a nucleophile and an electrophile within the same molecule, leading to the formation of one of the rings of the this compound core.
A notable application of nucleophilic addition in the synthesis of complex spirocycles is the generation of spiro-cephalosporin analogues through a Michael-type addition. rsc.orgnih.gov This strategy utilizes the α,β-unsaturated carbonyl moiety present within the cephalosporin (B10832234) structure as a Michael acceptor. rsc.org The reaction involves the coupling of various catechols, which act as nucleophiles, to the dihydrothiazine ring of the cephalosporin core under mildly basic conditions. rsc.orgnih.gov
The reaction typically employs potassium carbonate (K2CO3) as the base in a solvent such as dimethylformamide (DMF). rsc.org This method leads to the stereoselective formation of spiro-cephalosporins in moderate to good yields, with diastereomeric ratios often favoring one isomer significantly. rsc.orgnih.gov The three-dimensional structure of spiro compounds is of interest in drug discovery as it can enhance interactions with proteins and improve solubility. rsc.orgnih.gov
Table 1: Michael-Type Addition for Spiro-Cephalosporin Synthesis
| Nucleophile | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Catechol | K2CO3 / DMF | 40 | Single diastereomer |
| 7,8-Dihydroxycoumarin | K2CO3 / DMF | 55 | 14:1 |
| 6,7-Dihydroxycoumarin | K2CO3 / DMF | 28 | 9:1 |
Data compiled from Zhao, A. X., Horsfall, L. E., & Hulme, A. N. (2021). rsc.org
The intramolecular cyclization of an amide nitrogen onto an ester carbonyl is a fundamental strategy for the synthesis of lactams. While direct examples leading specifically to this compound are not extensively documented, the principle is widely applied in the formation of nitrogen-containing heterocyclic compounds. This type of reaction is conceptually related to the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which is a key precursor to cyclic ketones. organic-chemistry.orgmasterorganicchemistry.com
In a hypothetical pathway to an aza-spiro[3.4]octan-1-one derivative, a suitably substituted precursor containing both an amide and an ester functionality could be induced to cyclize. The reaction would proceed via the deprotonation of the amide nitrogen, followed by nucleophilic attack on the ester carbonyl, leading to the formation of the five-membered lactam ring of the spirocycle.
More broadly, intramolecular cyclizations involving amides are powerful tools for creating complex cyclic and spirocyclic architectures. For instance, triflic acid (TfOH)-mediated protocols can facilitate a cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas to generate spiro-furan/pyran quinazolinones. rsc.org Similarly, the intramolecular cyclization of N-aryl amides can proceed via 2-azaallyl anions to afford 3-amino substituted oxindoles, demonstrating the versatility of amide-based cyclizations in forming spiro-like structures. rsc.org
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of single-enantiomer this compound derivatives is of significant interest due to the importance of chirality in biological systems. researchgate.net Several strategies have been developed to control the absolute stereochemistry of the spirocyclic core.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of spirocycle synthesis, chiral metal complexes are often employed to catalyze key bond-forming reactions.
For example, the synthesis of chiral 2,6-diazaspiro[3.4]octane-1,5-diones has been achieved through an asymmetric domino Kinugasa/Michael reaction between α,β-unsaturated ester-tethered propiolamides and nitrones. acs.org This reaction is catalyzed by a chiral copper(I) complex and proceeds with good yields and high enantioselectivity. acs.org While not forming this compound itself, this example illustrates a key strategy where a catalytic asymmetric reaction constructs a complex spirocyclic framework with control over the stereochemistry.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. This is particularly relevant for the synthesis of substituted this compound derivatives, which can possess multiple chiral centers.
One common diastereoselective approach is the [3+2] cycloaddition reaction. For instance, the synthesis of bi-spirooxindole-engrafted rhodanine (B49660) analogs has been achieved through a one-pot multicomponent [3+2] cycloaddition of stabilized azomethine ylides with a rhodanine derivative. nih.gov This reaction proceeds with excellent diastereoselectivity, affording products with four contiguous stereocenters. nih.gov The specific diastereomer formed is dictated by the geometry of the transition state, which is influenced by steric and electronic factors of the reacting components.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, terpenes, or carbohydrates, as starting materials. nih.gov This strategy allows for the transfer of chirality from the starting material to the final product.
While the direct application of chiral pool strategies for the synthesis of the parent this compound is not widely reported, related approaches have been used for more complex spirocycles. For example, in the synthesis of spirocyclic glutamic acid analogs based on a spiro[3.3]heptane core, a Strecker reaction employing the chiral auxiliary (R)-α-phenylglycinol was used to install the chiral amino acid moiety. (R)-α-phenylglycinol is derived from the chiral pool. This demonstrates how chirality from a natural source can be used to control the stereochemistry of a spirocyclic target. The applicability of this strategy to this compound would depend on the identification of a suitable chiral starting material that can be efficiently converted to the target spirocycle.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is a focal point of contemporary research. The core tenets of this approach include the development of synthetic routes that are less hazardous, generate minimal waste, and utilize resources in a more sustainable manner.
Environmentally Benign Synthetic Methods
The pursuit of environmentally benign synthetic methods for this compound focuses on replacing hazardous reagents and reaction conditions with safer alternatives. While specific research on green synthetic routes for this compound is emerging, broader trends in the synthesis of spiro compounds offer valuable insights.
One promising approach is the use of catalytic methods , which can replace stoichiometric reagents that often lead to significant waste. For instance, the development of novel catalysts can enable reactions to proceed under milder conditions, such as lower temperatures and pressures, thereby reducing energy consumption. While not specific to this compound, studies on other spirocyclic systems have demonstrated the efficacy of metal- and organo-catalysis in promoting efficient and selective transformations.
Microwave-assisted synthesis represents another environmentally friendly technique. unimi.itmdpi.com This method can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product yields and purities. A study on the synthesis of spiro compounds highlighted the use of microwave irradiation in conjunction with an ionic liquid catalyst and ethanol (B145695) as a solvent, showcasing a greener alternative to conventional heating methods. unimi.itmdpi.com
Photochemical synthesis offers a further avenue for green reaction pathways. By utilizing light to initiate chemical reactions, it is often possible to avoid the use of harsh reagents and high temperatures. Research into the photochemical generation of reactive intermediates for the construction of spirocyclic frameworks is an active area of investigation.
The table below summarizes some environmentally benign synthetic methods applicable to spiro compound synthesis, which could be adapted for this compound.
| Method | Description | Potential Advantages for this compound Synthesis |
| Catalysis | Employs catalysts to facilitate reactions, often under milder conditions. | Reduced energy consumption, higher selectivity, lower waste generation. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. | Shorter reaction times, increased yields, improved purity. unimi.itmdpi.com |
| Photochemical Synthesis | Utilizes light to drive chemical reactions. | Avoidance of harsh reagents, potential for novel reaction pathways. |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | Increased efficiency, reduced number of synthetic steps and waste. |
Atom Economy and Waste Prevention
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The ideal reaction would have 100% atom economy, meaning that all atoms from the starting materials are found in the product, with no byproducts.
In the context of this compound synthesis, maximizing atom economy involves designing synthetic routes that favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a [4+3] cycloaddition reaction to construct the spirocyclic core would, in principle, have a high atom economy.
Waste prevention is a direct consequence of high atom economy and is a primary goal of green chemistry. skpharmteco.com Traditional multi-step syntheses can generate significant amounts of waste, including solvents, reagents, and byproducts. By designing more efficient synthetic pathways, the volume of waste can be substantially reduced. This not only has environmental benefits but also leads to cost savings in terms of raw materials and waste disposal.
To quantify the environmental impact of a synthesis, various metrics have been developed. The E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of product, is a commonly used indicator. A lower E-Factor signifies a greener process. While a specific E-Factor for the industrial production of this compound is not publicly available, the general trend in the pharmaceutical and fine chemical industries is to strive for lower E-Factors through process optimization.
The following table illustrates how different reaction types impact atom economy:
| Reaction Type | General Atom Economy | Relevance to this compound Synthesis |
| Addition | High (often 100%) | Ideal for constructing the spirocyclic framework without generating byproducts. |
| Rearrangement | High (often 100%) | Can be used to form the desired spirocyclic structure from an isomeric precursor. |
| Substitution | Moderate | Often generates stoichiometric byproducts, lowering the atom economy. |
| Elimination | Low | Inherently produces byproducts, leading to poor atom economy. |
Use of Sustainable Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest proportion of the material used in a reaction. Traditional organic solvents are frequently volatile, flammable, and toxic. Green chemistry promotes the use of sustainable reaction media that are safer and have a lower environmental impact.
For the synthesis of this compound, several sustainable solvent alternatives could be considered:
Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive medium for organic reactions. While the solubility of nonpolar organic reactants can be a challenge, techniques such as the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. A study on the green synthesis of spiro compounds successfully utilized water as a solvent in a microwave-assisted, multi-component reaction.
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which eliminates air pollution from solvent evaporation. unimi.itmdpi.com ILs can also be designed to have specific properties, such as acting as both a solvent and a catalyst. Research has shown the successful use of an ionic liquid as a catalyst in the synthesis of spiro compounds, demonstrating their potential as a greener alternative to traditional volatile organic solvents. unimi.itmdpi.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. It is a promising medium for various catalytic reactions.
Bio-based Solvents: Solvents derived from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), are gaining traction as sustainable alternatives. rsc.org
The table below provides a comparison of different sustainable reaction media.
| Reaction Medium | Key Properties | Potential Application in this compound Synthesis |
| Water | Non-toxic, non-flammable, abundant. | As a solvent for certain reaction steps, potentially with phase-transfer catalysis. |
| Ionic Liquids | Negligible vapor pressure, tunable properties, potential catalytic activity. | As a recyclable solvent and/or catalyst. unimi.itmdpi.com |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removable. | As a medium for catalytic reactions and extractions. |
| Glycerol | Bio-based, low toxicity, high boiling point. | As a high-boiling, renewable solvent for certain transformations. rsc.org |
Reaction Mechanisms and Mechanistic Investigations of Spiro 3.4 Octan 1 One and Its Derivatives
Detailed Mechanistic Pathways of Key Synthetic Transformations
The synthesis of the spiro[3.4]octane framework often involves intricate reaction cascades where the precise nature of intermediates and transition states dictates the reaction's outcome. Understanding these pathways is essential for the rational design of synthetic strategies.
Several types of reactive intermediates have been identified or proposed in the synthesis and transformation of spiro[3.4]octan-1-one derivatives. The formation of these transient species is often the key step that governs the course of the reaction.
Zwitterionic Intermediates : In the synthesis of spiroheterocycles, palladium-catalyzed reactions can proceed through zwitterionic intermediates. For instance, the (3+2)-annulation of oxindole-fused spirovinylcyclopropanes with nitroalkenes involves a Pd(II)-assisted ring-opening of the cyclopropane (B1198618). This generates a zwitterionic π-allyl complex which then undergoes annulation to deliver the final spirocyclic product.
Carbocationic Intermediates : The inherent ring strain of small spirocyclic systems can be harnessed to drive rearrangements that proceed through carbocationic intermediates. A notable example is the rearrangement of oxaspiro[2.2]pentanes to form cyclobutanones. The reaction can be initiated by a Lewis acid or thermal induction, leading to the ionization of the epoxide. This forms a highly stabilized cyclopropyl (B3062369) carbinyl cation. This intermediate is uniquely stabilized by the π-character of the cyclopropane's σ-bonds, allowing for a pinacol-like rearrangement to yield the this compound core. This process is thermodynamically favored due to the release of ring strain from the starting epoxide and cyclopropane, coupled with the formation of a stable carbonyl group.
Palladacycle and Related Organometallic Intermediates : Palladium catalysis is also pivotal in the formation of spirocyclic structures from α-diazo ketones. In the presence of a chiral palladium catalyst, the photochemical decomposition of a β-diazo-α-tetralone in the presence of vinyl ethylene (B1197577) carbonate leads to a spirocycle. The proposed mechanism involves the interaction of a ketene (B1206846), derived from the Wolff rearrangement, with the nucleophilic oxygen of an alkoxy-η³-allyl ligand on the Pd(II) center. The resulting bidentately coordinated adduct then undergoes an intramolecular asymmetric allylic alkylation to furnish the spiro product. This pathway highlights the role of complex organometallic intermediates in controlling both ring formation and stereochemistry.
The formation and stability of this compound systems are governed by kinetic and thermodynamic principles. Ring strain, in particular, plays a crucial thermodynamic role in both the synthesis and reactivity of these compounds.
Thermodynamics: The synthesis of the spiro[3.4]octane skeleton is often driven by the release of significant ring strain from the starting materials. For example, bicyclo[1.1.0]butanes (BCBs), which possess a ring strain of approximately 64 kcal/mol, can be used as precursors. nih.govrsc.org A scandium-catalyzed spirocyclization of BCBs with azomethine imines provides a direct route to 6,7-diazaspiro[3.4]octanes. nih.gov This strain-release-driven strategy represents a powerful thermodynamic incentive for the formation of the more stable spirocyclic product. nih.govrsc.org
The β-lactam ring, a key feature in some derivatives, also possesses inherent strain that influences its reactivity. The thermodynamics of hydrogen bonding in lactams, which is a factor in their supramolecular chemistry and solvation, has been studied. The data reveals that the enthalpy of dimerization is significant for the four-membered β-lactam ring.
| Lactam Ring Size | Equilibrium Constant (Kd) | Enthalpy (ΔHd, kJ mol-1) | Entropy (ΔSd, J mol-1 K-1) |
|---|---|---|---|
| 4 (β-lactam) | 12.4 | -30 | -79 |
| 5 (γ-lactam) | 24 | -30 | -74 |
| 6 (δ-lactam) | 25 | -28 | -67 |
Kinetics: Kinetic studies provide insight into the rate-determining steps and the influence of reaction conditions. A kinetic study on the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione, a related spirocyclobutanone derivative, was performed using a multi-site phase-transfer catalyst combined with ultrasonication. The reaction followed pseudo-first-order kinetics, and the use of ultrasound significantly enhanced the reaction rate compared to silent conditions. ajgreenchem.com This demonstrates that physical parameters can have a profound kinetic effect on the formation of these spiro rings.
Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis. For this compound derivatives, stereocontrol is often achieved by directing the approach of reagents or by using chiral auxiliaries and catalysts.
The Staudinger reaction, a [2+2] cycloaddition of a ketene with an imine to form a β-lactam, is a common method for synthesizing spiro-β-lactam derivatives. The diastereoselectivity of this reaction can be controlled by the substituents on the imine nitrogen. A study showed that using imines with electron-donating N-substituents resulted in trans diastereoselectivity, while electron-withdrawing N-substituents led to the opposite cis diastereoselectivity. rsc.org Furthermore, incorporating a chiral group on the acid chloride precursor of the ketene can direct the stereoselectivity of the cycloaddition, leading to the formation of optically active spiro-β-lactams. rsc.org
In palladium-catalyzed annulations, the ligand environment of the metal plays a crucial role. The formation of a spirocyclic adduct from a β-diazo-α-tetralone was achieved with high enantiomeric excess by using a chiral palladium catalyst, demonstrating that the catalyst creates a chiral pocket that directs the intramolecular allylic alkylation step.
Reactivity Profiles of this compound Systems
The reactivity of this compound and its derivatives is largely dictated by the inherent strain of the four-membered rings (cyclobutanone and/or β-lactam) and the functionality present. Ring-opening and ring-transformation reactions are characteristic of these systems.
The β-lactam ring is an electrophilic four-membered cyclic amide whose reactivity is enhanced by ring strain. This makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction is the basis for the biological activity of penicillin and cephalosporin (B10832234) antibiotics.
In derivatives of this compound that contain a β-lactam moiety, this ring can be opened under various conditions. For example, N-aryl-3-spirocyclic-β-lactams undergo a regiospecific ring-opening/recyclization reaction when treated with a superacid catalyst system (combining Lewis and Brønsted acids). ajgreenchem.com The proposed mechanism involves protonation of the β-lactam, followed by cleavage of the amide bond and subsequent intramolecular cyclization to form 3-spirocyclicquinolin-4(1H)-ones. ajgreenchem.com
The hydrolysis of β-lactams, another key ring-opening reaction, can proceed under acidic, basic, or neutral conditions and typically involves the formation of a tetrahedral intermediate. thieme-connect.dereddit.com The high reactivity of the β-lactam is attributed to the pyramidal geometry of the nitrogen atom, which reduces the typical amide resonance stabilization and increases the electrophilicity of the carbonyl carbon.
Ring transformations, particularly ring expansions, are a powerful method for constructing the spiro[3.4]octane core from smaller, more accessible rings. These reactions often leverage the release of ring strain as a thermodynamic driving force.
A common strategy involves the ring expansion of spirocyclopropanes. For instance, the palladium(II)-catalyzed reaction of spiro[cyclopropane-1,3′-oxindoles] with N-nucleophiles proceeds via an SN2-type ring opening at the more substituted spiro-carbon. This yields a γ-aminocarbonyl compound, which then undergoes intramolecular cyclization to afford a spirocyclic scaffold with high diastereoselectivity.
Another example is the rearrangement of oxaspiro[2.2]pentanes, which are composed of fused cyclopropane and epoxide rings. As previously discussed (Section 3.1.1), these highly strained systems can undergo a Lewis acid-catalyzed rearrangement through a carbocationic intermediate to expand into a spirocyclobutanone, releasing significant strain in the process.
Functionalization of the Spiro[3.4]octane Core
The functionalization of a pre-existing spiro[3.4]octane core, particularly at positions other than the spirocyclic center, is a key strategy for creating diverse molecular architectures for applications in drug discovery and materials science. While specific literature on the functionalization of this compound is scarce, general principles of ketone chemistry and reactions on analogous spirocyclic systems provide a framework for understanding potential transformations.
Methods for the synthesis of functionalized spirocycles often involve building the core structure with the desired functional groups already incorporated. For instance, novel thia-azaspiro[3.4]octanes and other heterocyclic spiro compounds are typically assembled through multi-step sequences that introduce functionality from the outset. nih.govrsc.org
However, if starting with this compound, functionalization would rely on the reactivity of the ketone and the adjacent methylene (B1212753) groups. Potential reactions could include:
Alpha-Functionalization: The carbons alpha to the carbonyl group (C2 and C8) are susceptible to deprotonation to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, halogen, or other functional groups. The regioselectivity of this reaction would be a key consideration for chemists.
Carbonyl Group Transformations: The ketone itself is a versatile functional handle. It can undergo nucleophilic addition, reduction to an alcohol (Spiro[3.4]octan-1-ol), reductive amination to introduce nitrogen-containing moieties, or Wittig-type reactions to form an exocyclic double bond.
Ring-Expansion/Contraction: Under specific conditions, the strained four-membered ring could potentially undergo rearrangement or ring-expansion reactions, such as the pinacol-like rearrangement observed in the reaction of 1-oxaspiro[2.2]pentanes, which are also highly strained systems. nih.gov
Cycloaddition Reactions: The ketone can be converted into an enamine or enol ether, which can then participate in cycloaddition reactions to build more complex fused-ring systems adjacent to the spiro core.
The table below summarizes some plausible functionalization reactions based on general ketone reactivity.
| Reaction Type | Reagents & Conditions | Potential Product |
| Alpha-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-Alkyl-spiro[3.4]octan-1-one |
| Reduction | NaBH₄, MeOH | Spiro[3.4]octan-1-ol |
| Wittig Reaction | Ph₃P=CH₂, THF | 1-Methylene-spiro[3.4]octane |
| Bargellini Reaction | Chloroform, Acetone, Strong Base | Spirocyclic α-hydroxy-amides |
Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the conformational behavior of molecules. rsc.org While specific computational studies on this compound are not readily found, the application of these methods to analogous spirocyclic and strained ketone systems demonstrates their utility.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are widely used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov This allows researchers to determine the most likely reaction pathway and understand the factors that control it.
For a reaction involving this compound, DFT could be used to:
Model Enolate Formation: Calculate the relative energies of the two possible enolates (formed by deprotonation at C2 or C8) to predict regioselectivity in alpha-functionalization reactions.
Investigate Reaction Barriers: Determine the activation energy for nucleophilic attack at the carbonyl carbon, helping to predict reaction rates and feasibility.
Elucidate Stereoselectivity: In reactions that create new stereocenters, DFT can be used to calculate the energies of the different transition states leading to various stereoisomers, thereby predicting the stereochemical outcome. mdpi.com
A study on the palladium-catalyzed spirocyclization of acrylamides successfully used DFT to support a mechanistic pathway involving oxidative addition, carbopalladation, C–H activation, and migratory insertion, with calculated results showing good agreement with experimental data. nih.govrsc.org Similarly, DFT has been used to understand the mechanism and chemoselectivity of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, which share the feature of a strained ring system. rsc.org
Prediction of Reactivity and Selectivity
Computational methods can predict where a molecule is most likely to react (reactivity and regioselectivity) and which product is most likely to form (chemoselectivity and stereoselectivity). This is often achieved by analyzing calculated properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.
For this compound:
Reactivity: The inherent ring strain of the cyclobutane (B1203170) portion of the spirocycle can influence its reactivity. DFT studies on other strained cyclic ketones have shown that ring strain significantly affects reaction barriers. nih.govacs.org Calculations could quantify this effect in this compound.
Selectivity: In a potential reaction like a Baeyer-Villiger oxidation, computational models could predict which adjacent carbon atom is more likely to migrate, leading to one of two possible lactone products. The selectivity in such reactions is often governed by a complex interplay of steric and electronic factors that DFT can model effectively. researchgate.net In studies of other spiro systems, DFT has been crucial for explaining observed regioselectivity and stereoselectivity. researchgate.netacs.org
Conformational Analysis and Energy Landscapes
While a specific energy landscape for this compound is not published, computational studies on related spirocycles, such as spiro-epoxides and spiro-dioxanes, have successfully mapped their conformational space. rsc.orgrsc.org These studies typically find a number of stable conformers, with energy differences often in the range of a few kcal/mol.
For this compound, a computational conformational analysis would involve:
Conformer Search: Using algorithms to generate a wide range of possible geometries.
Geometry Optimization: Optimizing each generated structure using DFT or other methods to find local energy minima.
Energy Calculation: Calculating the relative free energies of each stable conformer to determine their populations at a given temperature.
Transition State Search: Identifying the transition states that connect the stable conformers to map the energy landscape for conformational interconversion.
Such an analysis provides crucial insights, as the reactivity of a molecule can be highly dependent on its preferred conformation. A computational study on aza-spiro ring formation highlighted that a thorough understanding of transition state conformations was critical to explaining the stereoselectivity of the reaction. nih.govelsevierpure.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Spiro 3.4 Octan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, along with their interactions, a complete structural picture of Spiro[3.4]octan-1-one can be assembled.
The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the twelve protons in the molecule. The protons are distributed across seven distinct chemical environments, leading to seven unique resonances. The carbonyl group at the C1 position significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield due to its electron-withdrawing nature.
The protons on the cyclobutane (B1203170) ring (C2 and C3) are expected to be the most deshielded among the aliphatic protons due to their proximity to the carbonyl group. The protons on the cyclopentane (B165970) ring (C5, C6, C7, and C8) will likely appear more upfield. The spirocyclic nature of the molecule imposes conformational rigidity, which may result in complex splitting patterns due to geminal and vicinal couplings.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 2.5 - 2.8 | Triplet | J = 7-8 |
| H-3 | 1.9 - 2.2 | Multiplet | - |
| H-5 | 1.6 - 1.9 | Multiplet | - |
| H-6 | 1.5 - 1.8 | Multiplet | - |
| H-7 | 1.5 - 1.8 | Multiplet | - |
| H-8 | 1.6 - 1.9 | Multiplet | - |
Note: The predicted data is based on established principles of ¹H NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure.
The most downfield signal will be that of the carbonyl carbon (C1), typically appearing in the range of 200-220 ppm. The spiro carbon (C4), being a quaternary carbon, is expected to have a relatively low intensity and appear in the aliphatic region. The remaining six methylene (B1212753) (-CH₂) carbons will resonate in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 210 - 220 |
| C2 | 35 - 45 |
| C3 | 20 - 30 |
| C4 | 45 - 55 |
| C5 | 30 - 40 |
| C6 | 25 - 35 |
| C7 | 25 - 35 |
| C8 | 30 - 40 |
Note: The predicted data is based on established principles of ¹³C NMR spectroscopy. Actual experimental values may vary.
To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C2 and C3, and among the protons on the cyclopentane ring (C5 through C8), confirming the contiguity of these methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each methylene group's proton signal would show a cross-peak with its corresponding carbon signal in the ¹³C spectrum, allowing for the unambiguous assignment of each -CH₂- group.
While no specific data for fluorinated derivatives of this compound are readily available, ¹⁹F NMR would be a critical tool for their characterization. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural analysis. In a hypothetical fluorinated derivative, the ¹⁹F NMR spectrum would provide information on the number and electronic environment of the fluorine atoms. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would offer valuable insights into the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₂O), the calculated monoisotopic mass is 124.08882 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.
Predicted High-Resolution Mass Spectrometry Data for this compound:
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₈H₁₃O⁺ | 125.09609 |
| [M+Na]⁺ | C₈H₁₂ONa⁺ | 147.07803 |
| [M-H]⁻ | C₈H₁₁O⁻ | 123.08153 |
Data sourced from PubChem. uni.lu
This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the dual purpose of assessing the purity of this compound and confirming its molecular identity. In a typical GC-MS analysis, the sample is volatilized and introduced into a gas chromatograph, where it traverses a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase of the column and the mobile carrier gas. The retention time (t_R_), the time it takes for a compound to elute from the column, is a characteristic parameter under a specific set of chromatographic conditions and serves as an initial identifier.
Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and a mass spectrum is generated, which represents a unique fragmentation pattern for a specific compound.
For this compound (C₈H₁₂O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 124.18 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for cyclic ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a transferable γ-hydrogen is present.
While a specific, publicly available experimental mass spectrum for this compound is not readily found in common databases, the expected fragmentation can be predicted based on the principles of mass spectrometry. The strained cyclobutane ring and the cyclopentane ring will influence the fragmentation pathways, likely leading to characteristic losses of small neutral molecules such as ethylene (B1197577) (C₂H₄) or carbon monoxide (CO). The purity of a sample can be determined by the presence of a single chromatographic peak and the absence of peaks corresponding to impurities.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Expected Molecular Ion (M⁺) | m/z 124 |
| Potential Key Fragments | Fragments resulting from α-cleavage and ring fragmentation. |
| Purity Assessment | A single, sharp peak in the gas chromatogram. |
Infrared (IR) Spectroscopy for Functional Group Identification
The most prominent and diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this absorption typically appears in the range of 1705-1725 cm⁻¹. However, the presence of the strained four-membered cyclobutanone (B123998) ring in this compound is expected to shift this absorption to a higher frequency (wavenumber). Ring strain forces the C-C-C bond angles to deviate from the ideal sp² angle of 120° for the carbonyl carbon, leading to an increase in the C=O bond strength and, consequently, a higher vibrational frequency. For cyclobutanones, the C=O stretch is typically observed in the region of 1775-1785 cm⁻¹.
In addition to the strong carbonyl absorption, the IR spectrum of this compound will exhibit C-H stretching vibrations from the methylene groups of the cyclobutane and cyclopentane rings. These sp³ C-H stretching absorptions are expected in the region of 2850-3000 cm⁻¹. C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| Ketone | C=O stretch | 1775 - 1785 | Strong |
| Alkane | sp³ C-H stretch | 2850 - 3000 | Medium to Strong |
| Alkane | CH₂ bend | ~1465 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
For this compound, which is a solid at room temperature, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The resulting electron density map would unambiguously confirm the spirocyclic nature of the molecule, showing the single carbon atom common to both the cyclobutane and cyclopentane rings. It would also provide precise measurements of the bond lengths and angles within the strained four-membered ring and the more flexible five-membered ring.
As of the current literature survey, a publicly available crystal structure for this compound has not been reported in crystallographic databases. However, should such a study be undertaken, the crystallographic data would be invaluable for understanding the solid-state packing of the molecules and any intermolecular interactions that may be present. For chiral derivatives of this compound, X-ray crystallography would be the ultimate tool for assigning the absolute configuration of the stereocenters.
In the absence of experimental data for the parent compound, analysis of the crystal structures of closely related spiro[3.4]octane derivatives could provide valuable insights into the expected conformational preferences and structural parameters of the this compound framework.
Table 3: Potential Information from a Hypothetical X-ray Crystallography Study of this compound
| Structural Parameter | Information to be Gained |
| Connectivity | Unambiguous confirmation of the spiro[3.4]octane framework. |
| Bond Lengths | Precise measurement of all C-C and C-O bond lengths. |
| Bond Angles | Determination of the internal angles of the cyclobutane and cyclopentane rings, quantifying the ring strain. |
| Conformation | Elucidation of the puckering of the cyclopentane ring and the planarity of the cyclobutanone ring. |
| Stereochemistry | Determination of the absolute configuration for chiral derivatives. |
| Crystal Packing | Understanding of intermolecular forces and solid-state organization. |
Applications and Functionalization of Spiro 3.4 Octan 1 One in Specialized Chemical Domains
Medicinal Chemistry and Drug Discovery Applications
The rigid, three-dimensional structure of spirocyclic compounds, such as Spiro[3.4]octan-1-one and its derivatives, has garnered significant attention in medicinal chemistry. This unique architecture offers a valuable tool for the development of novel therapeutics by providing a means to explore chemical space in three dimensions, a departure from the often flat structures of traditional aromatic compounds. The introduction of spirocenters can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.
The spiro[3.4]octane framework is considered a privileged scaffold in drug discovery. Its inherent structural rigidity and three-dimensionality allow for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for a diverse range of biological targets. chemdiv.com The unique topology of spiro compounds, where two rings are joined by a single common atom, creates novel three-dimensional shapes that can interact with receptors, enzymes, and ion channels in ways that are not achievable with more conventional, planar molecules. chemdiv.com This structural characteristic is advantageous for exploring novel pharmacological spaces and for developing innovative therapeutic agents. chemdiv.comresearchgate.net
The versatility of the spiro[3.4]octane scaffold is further enhanced by the potential for incorporating heteroatoms, such as nitrogen, oxygen, or sulfur, into the ring systems. sigmaaldrich.com This allows for the fine-tuning of the molecule's physicochemical properties and the introduction of additional points for interaction with biological targets. The development of building blocks like thia- and oxa-azaspiro[3.4]octanes facilitates the synthesis of "drug-like" spirocyclic systems. sigmaaldrich.com
The utility of spiro scaffolds is evident in their application across various disease areas. Spiro-heterocyclic derivatives, in particular, are a significant area of research for medicinal chemists due to their role in identifying lead compounds and their structural complexity which can increase binding affinity to biological targets. researchgate.net The 2,6-diazaspiro[3.4]octane core, for instance, has been identified as an emerging privileged structure, appearing in compounds with a wide range of biological activities, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and VDAC1 for diabetes treatment. mdpi.com
The incorporation of a spirocyclic moiety, such as the spiro[3.4]octane system, can significantly influence the physicochemical and pharmacokinetic properties of a molecule. researchgate.netnih.gov The three-dimensional nature of spirocycles leads to a higher fraction of sp3 hybridized carbons (Fsp3), a parameter that has been correlated with an increased probability of success in clinical development. bldpharm.com This is attributed to the ability of out-of-plane substituents to modulate the molecular shape, thereby enhancing receptor-ligand complementarity. bldpharm.com
Key physicochemical properties that can be modulated by the introduction of a spirocyclic scaffold include:
Solubility: The non-planar, rigid structure of spirocycles can disrupt crystal packing, which may lead to increased aqueous solubility. sigmaaldrich.comresearchgate.net
Lipophilicity (LogP/LogD): The replacement of a flexible or planar moiety with a rigid spirocycle can alter the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govbldpharm.com For example, the substitution of a morpholine ring with various azaspiro cycles has been shown to lower logD values. bldpharm.com
Metabolic Stability: The quaternary carbon at the spirocyclic junction is often more resistant to metabolic degradation compared to other carbon centers, which can lead to improved metabolic stability and a longer half-life of the drug candidate. researchgate.netresearchgate.net
The rigid conformation of spirocycles can also lead to a more predictable binding mode with the target protein, which can improve potency and selectivity. researchgate.net By restricting the conformational freedom of a molecule, the entropic penalty of binding is reduced, potentially leading to a more favorable binding affinity. nih.gov
The pharmacokinetic (PK) profile of a drug candidate is a critical factor in its development. mdpi.com The introduction of a spirocyclic scaffold can lead to improvements in PK properties such as a longer half-life and better bioavailability. For instance, in the development of hepatitis B virus (HBV) capsid protein inhibitors, a scaffold hopping strategy was employed to replace a metabolically labile morpholine ring with various spiro rings to enhance the pharmacokinetic properties of the lead compound. nih.gov
The this compound scaffold and its derivatives have been investigated for the development of drug candidates in several therapeutic areas.
Derivatives of the 2,6-diazaspiro[3.4]octane core have shown significant promise as antitubercular agents. mdpi.com In one study, a series of nitrofuran carboxamides based on this spirocyclic scaffold were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. mdpi.com This research led to the identification of a highly potent antitubercular lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.com The success of this approach highlights the potential of the spiro[3.4]octane framework in the development of new treatments for tuberculosis. mdpi.comnih.gov
| Compound ID | Scaffold | Periphery Group | MIC (μg/mL) against M. tuberculosis H37Rv |
| Lead Compound | 2,6-Diazaspiro[3.4]octane | Nitrofuran carboxamide with azole substituent | 0.016 |
This table is based on findings from the study on nitrofuran derivatives of 2,6-diazaspiro[3.4]octane. mdpi.com
The N-methyl-D-aspartate (NMDA) receptor is a key target in the central nervous system (CNS) implicated in a variety of neurological and psychiatric disorders. google.comnih.gov Spiro-lactam derivatives, including those based on the this compound scaffold, have been developed as NMDA receptor modulators. google.com These compounds can act as partial agonists at the glycine site of the NMDA receptor, meaning they can have a dual agonist/antagonist effect depending on the concentration and the presence of the principal ligand. google.comgoogle.com This modulatory activity makes them potential candidates for the treatment of conditions such as depression. google.com A specific derivative, (2S)-2-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-1-oxo-5-azaspiro[3.4]octane-5-propanamide, has been synthesized and investigated for its role in modulating NMDA receptor activity. google.com
| Compound Class | Scaffold | Mechanism of Action | Potential Therapeutic Application |
| Spiro-lactams | This compound | NMDA Receptor Partial Agonist | Depression and other CNS disorders |
This table summarizes the application of this compound derivatives as NMDA receptor modulators. google.com
Chronic hepatitis B virus (HBV) infection is a major global health concern. The HBV capsid protein is an essential component for viral replication and is a key target for antiviral drug development. nih.gov In an effort to improve the drug-like properties of the potent antiviral drug candidate GLS4, researchers have utilized a scaffold hopping strategy. nih.gov This involved replacing the metabolically susceptible morpholine ring of GLS4 with various spiro rings, including those derived from spiro[3.4]octane systems. nih.gov This approach led to the development of heteroaryldihydropyrimidine analogues with potent in vitro anti-HBV activity and low cytotoxicity. nih.gov One of the synthesized compounds, 4r , demonstrated an EC50 value of 0.20 ± 0.00 μM, which was more potent than the positive control, lamivudine. nih.gov
| Compound | Scaffold Modification | In Vitro Anti-HBV Activity (EC50) | Cytotoxicity (CC50) |
| GLS4 | Morpholine ring | - | - |
| Compound 4r | Spiro ring replacement | 0.20 ± 0.00 μM | > 87.03 μM |
| Lamivudine (control) | - | 0.37 ± 0.04 μM | > 100.00 μM |
This table presents a comparison of a spiro-modified compound with the original drug candidate and a control for Hepatitis B capsid protein inhibition. nih.gov
Development of this compound Derivatives as Drug Candidates
Menin-MLL1 Interaction Inhibitors
The interaction between menin and Mixed Lineage Leukemia 1 (MLL1) is a critical driver for the progression of certain types of acute leukemia, particularly those with MLL gene rearrangements. mdpi.com Disrupting this protein-protein interaction has emerged as a promising therapeutic strategy. mdpi.comnih.gov Research into small molecule inhibitors has led to the development of compounds that occupy the MLL binding pocket on the menin protein. nih.gov
Within this context, spirocyclic scaffolds have been incorporated into the design of potent menin-MLL1 inhibitors. A key synthetic route described in patent literature involves the use of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a building block. google.com This diazaspiro[3.4]octane derivative is reacted with other heterocyclic systems, such as thienopyrimidines, to construct more complex spiro bicyclic compounds. google.com These final molecules are designed to effectively inhibit the menin-MLL interaction, thereby blocking the downstream gene expression responsible for leukemogenesis. mdpi.comgoogle.com The incorporation of the spiro[3.4]octane moiety contributes to the required structural rigidity and vectoral presentation of substituents to maximize binding affinity.
| Intermediate Compound | Role in Synthesis | Target Application |
| tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | Building block for spiro bicyclic compounds | Menin-MLL Interaction Inhibition |
MAP and PI3K Signaling Modulators
The Mitogen-Activated Protein (MAP) kinase and Phosphoinositide 3-kinase (PI3K) signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them important targets for drug development. A review of the scientific literature did not yield specific examples of this compound or its direct derivatives being utilized as modulators of the MAP or PI3K signaling pathways.
Selective Dopamine D3 Receptor Antagonists
The dopamine D3 receptor (D3R) is a significant target for treating various neuropsychiatric disorders, including substance abuse and schizophrenia. nih.gov Developing antagonists with high selectivity for D3R over the closely related D2 receptor is a major challenge due to the high homology in their binding sites. nih.gov
Researchers have successfully synthesized a series of potent and highly selective D3R antagonists by utilizing a diazaspiro[3.4]octane core. nih.govresearchgate.net This spirocyclic framework serves as a unique alternative to the more traditional piperazine core in D3R ligand design. nih.gov The spiro synthon provides specific spatial arrangements that are not accessible to simple monocyclic rings, affording favorable interactions within the D3R binding pocket. nih.gov The resulting compounds exhibit excellent affinity for the D3 receptor and remarkable selectivity over the D2 receptor. nih.govresearchgate.net
| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) |
|---|---|---|---|
| 11 | 12.0 | 3168 | 264-fold |
| 14 | 12.2 | >10000 | >820-fold |
| 15a | 25.6 | >23166 | >905-fold |
| 15c | 12.8 | 8441 | 659-fold |
VDAC1 Inhibitors
The Voltage-Dependent Anion Channel 1 (VDAC1), located in the outer mitochondrial membrane, is a key regulator of metabolism and apoptosis. scbt.com It controls the flux of ions and metabolites between the mitochondria and the cytosol. scbt.com Inhibition of VDAC1 oligomerization, a step associated with the induction of apoptosis, is a potential therapeutic strategy for diseases characterized by enhanced cell death. unict.itnih.gov While various compounds have been identified as VDAC1 inhibitors, the scientific literature reviewed did not provide specific instances of this compound derivatives being developed for this purpose.
Anti-Hyperglycemia Promising Compounds
Diabetes mellitus is a metabolic disorder that necessitates the development of new therapeutic agents. researchgate.net Research into novel anti-hyperglycemic compounds has explored various heterocyclic scaffolds. One study focused on the synthesis of a new series of spiro-pyrrolopyrimidines and evaluated their in vivo anti-hyperglycemic activity. researchgate.net These compounds were prepared from pyrrolopyrimidin-4-ylidene-malononitrile intermediates, which undergo cyclization to form the spiro structure. researchgate.net Among the synthesized compounds, certain spiro (pyrano) and spiro (pyrazolo) derivatives demonstrated promising anti-hyperglycemic effects when tested in animal models, with activity comparable to the standard drug, Amaryl. researchgate.net
Antifungal Agents
The rise of fungal infections and antimicrobial resistance calls for the development of new antifungal agents. mdpi.com Spirocyclic structures are found in various natural products with diverse biological activities. mdpi.com Notably, derivatives of Spirotryprostatin A, which contains a 3,3′-pyrrolidinyl-spirooxindole motif, have been shown to possess broad-spectrum fungicidal activity against several plant-pathogenic fungi. mdpi.com Studies have demonstrated that these spiro compounds exhibit inhibitory effects against fungi such as Colletotrichum gloeosporioides and Alternaria alternata. mdpi.com Further research has also highlighted the antimicrobial and antifungal potential of other spirocyclic cyclohexane derivatives, indicating the promise of spiro-containing scaffolds in the development of novel antifungal therapies. epa.gov
| Compound Class | Fungal Species Inhibited | Reference |
| Spirotryprostatin A derivatives | Colletotrichum gloeosporioides, Valsa mali, Alternaria alternata, Botrytis cinerea | mdpi.com |
| Spirocyclic cyclohexane derivatives | Various fungi and bacteria | epa.gov |
Cholesterol Absorption Inhibitors
Inhibition of intestinal cholesterol absorption is a key strategy for managing hypercholesterolemia. nih.gov The Niemann-Pick C1-Like 1 (NPC1L1) protein is the molecular target for the cholesterol absorption inhibitor Ezetimibe. researchgate.netmdpi.com While Ezetimibe itself is based on an azetidinone ring, research into other scaffolds has revealed the potential of spirocyclic compounds in this area. nih.gov Specifically, certain tetrahydrofuran-spiro-β-lactam and oxetane-spiro-β-lactam derivatives have been reported to inhibit cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. researchgate.net This suggests that spiro-β-lactam frameworks could serve as a basis for developing new classes of cholesterol absorption inhibitors. researchgate.net
Spiro[3.4]octane-based Fragment-Based Libraries
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds. FBDD utilizes libraries of low molecular weight compounds (fragments) to probe the binding sites of biological targets. The spiro[3.4]octane scaffold is a compelling core for the design of such fragment libraries due to its inherent three-dimensionality and conformational rigidity.
The inclusion of sp³-rich scaffolds is a current focus in the development of fragment libraries to explore chemical space beyond the flat, aromatic systems that have traditionally dominated screening collections. The spiro[3.4]octane framework, with its defined stereochemistry and fixed spatial arrangement of substituents, offers a distinct advantage. By functionalizing the this compound core at various positions, a library of fragments can be generated that present diverse pharmacophoric features in well-defined vectors. This controlled orientation is crucial for achieving high-affinity interactions with protein targets.
The design principles for a spiro[3.4]octane-based fragment library would focus on:
Low Molecular Weight: Adhering to the "Rule of Three" to ensure fragment-like properties.
Structural Diversity: Introducing a variety of functional groups at accessible positions on both the cyclobutane (B1203170) and cyclopentane (B165970) rings of the spiro[3.4]octane core.
Three-Dimensional Shape Diversity: The rigid spirocyclic core ensures that the fragments have a high degree of three-dimensionality, which can lead to improved selectivity and potency.
Synthetic Tractability: The this compound starting material allows for straightforward chemical modifications, enabling the rapid synthesis of analogs for hit-to-lead optimization.
While specific libraries composed exclusively of spiro[3.4]octane-based fragments are not widely documented in publicly available literature, the synthesis of various functionalized azaspiro[3.4]octanes as multifunctional modules for drug discovery highlights the utility of this scaffold in creating diverse chemical entities for screening. smolecule.comfluorochem.co.uk
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The rigid spiro[3.4]octane scaffold serves as an excellent platform for systematic SAR exploration, as it minimizes conformational ambiguity, allowing for a clearer interpretation of how substituent modifications affect target binding.
A notable example involves the exploration of 2,6-diazaspiro[3.4]octane derivatives as antitubercular agents. In a study exploring the periphery of this spirocyclic core, a series of nitrofuran carboxamides were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. The results demonstrated a clear, albeit complex, relationship between the nature of the substituents and the minimum inhibitory concentration (MIC).
| Compound ID | Peripheral Group | Yield (%) | MIC (μg/mL) |
|---|---|---|---|
| 5a | N-methyl-carboxamide | 56 | 25 |
| 5b | N-isobutyl-carboxamide | 56 | 50 |
| 5c | N-cyclopropylmethyl-carboxamide | 48 | 100 |
| 17 | N-mesyl-1,2,4-triazole | 56 | 0.016 |
| 18 | 1,2,4-triazole | 62 | 100 |
| 24 | 1,2,4-oxadiazole | 48 | 6.2 |
| 27 | N-mesyl-1,2,4-oxadiazole | 63 | >100 |
Materials Science and Advanced Materials Research
The unique structural characteristics of spiro compounds make them attractive candidates for the development of advanced materials with novel properties. The orthogonal arrangement of the two rings in a spirocycle can influence polymer architecture and the packing of molecules in the solid state.
The incorporation of spirocyclic units into polymer backbones can lead to materials with enhanced thermal stability, altered solubility, and unique mechanical properties. The rigid and bulky nature of the spiro[3.4]octane group can disrupt chain packing, leading to amorphous polymers with higher glass transition temperatures. Furthermore, the three-dimensional structure can create microporosity within the material, which could be exploited in applications such as gas separation membranes.
The development of high-energy-density fuels is crucial for aerospace and defense applications. Strained hydrocarbons are of particular interest due to the chemical energy stored in their strained ring systems, which is released upon combustion. The spiro[3.4]octane framework, containing a strained cyclobutane ring, is a candidate for such applications.
Research into renewable high-density fuels has led to the synthesis of "spiro-fuels" from lignocellulose-derived cyclic ketones. oatext.comresearchgate.net For example, spiro smolecule.comfluorochem.co.ukdodecane and spiro smolecule.comijournalse.orgdecane have been shown to have higher densities and lower freezing points compared to their non-spirocyclic isomers. oatext.com These properties are highly desirable for jet fuels, as higher density allows for a greater energy content per unit volume, and a low freezing point is essential for high-altitude applications.
The advantages of spiro hydrocarbons as fuels can be attributed to their:
High Density: The compact, three-dimensional structure of spiro compounds leads to efficient molecular packing and thus higher density.
High Volumetric Heat of Combustion: The combination of high density and the strain energy of the ring system results in a greater amount of energy released per unit volume.
Low Freezing Point: The non-planar and asymmetric structure of many spiro compounds can inhibit crystallization, leading to lower freezing points.
While research has focused on other spiroalkanes, the principles suggest that spiro[3.4]octane and its derivatives could also serve as or be incorporated into high-performance fuels.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. Host-guest chemistry, a central aspect of supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a "host" molecule.
The defined shape and potential for functionalization of this compound derivatives make them intriguing candidates for roles in host-guest chemistry. As a guest molecule, the compact and rigid structure of the spiro[3.4]octane core could allow for selective binding within the cavities of macrocyclic hosts such as cyclodextrins or calixarenes. The binding would be driven by hydrophobic and van der Waals interactions, with the potential for specific hydrogen bonding if appropriate functional groups are present.
Conversely, appropriately functionalized spiro[3.4]octane derivatives could be designed to act as host molecules. By attaching recognition motifs to the spirocyclic scaffold, it may be possible to create novel receptors for specific guest molecules. The rigid nature of the spiro[3.4]octane core would pre-organize the binding sites, potentially leading to high selectivity and affinity.
However, a thorough search of the current scientific literature reveals a lack of specific studies on the use of this compound or its derivatives in host-guest chemistry. This suggests that the application of this particular spirocyclic system in the field of molecular recognition and supramolecular assembly is an area that remains to be explored.
Self-Assembly Processes with Spiro[3.4]octane Motifs
While specific research detailing the self-assembly processes of this compound is not extensively documented in publicly available literature, the broader class of spiro compounds, characterized by their two rings connected by a single common atom, exhibit interesting propensities for forming ordered structures. The unique three-dimensional and rigid nature of the spirocyclic framework can influence intermolecular interactions and packing in the solid state or in solution.
In a related context, spiro-type molecules have been investigated for their role in creating self-assembled monolayers (SAMs), which are crucial components in advanced materials and electronics. For instance, a spiro-configured hole-transporting material, 4PA-spiro, has been developed to form a uniform and homogeneous self-assembled monolayer. rsc.org The twisted structure of this spiro compound helps to prevent intermolecular aggregation, which is a key factor in achieving high-quality monolayers. rsc.org This highlights the potential of the spiro motif to control intermolecular spacing and orientation in self-assembly.
The functionalization of the spiro[3.4]octane core would be a critical factor in dictating its self-assembly behavior. The introduction of recognition motifs such as hydrogen bond donors/acceptors, aromatic rings for π-π stacking, or long alkyl chains for van der Waals interactions would be necessary to drive the assembly process. The rigid spiro[3.4]octane unit would then act as a scaffold, pre-organizing these functional groups in a well-defined spatial arrangement.
Table 1: Potential Functional Groups for Directing Self-Assembly of Spiro[3.4]octane Derivatives
| Functional Group | Potential Intermolecular Interaction | Resulting Supramolecular Structure |
| Carboxylic Acids | Hydrogen Bonding | Dimers, chains, sheets |
| Amides | Hydrogen Bonding | Tapes, ribbons, sheets |
| Aromatic Rings | π-π Stacking | Columnar or lamellar structures |
| Alkyl Chains | Van der Waals Forces | Micelles, vesicles, liquid crystals |
| Crown Ethers | Host-Guest Interactions | Supramolecular polymers |
It is important to note that the above table represents hypothetical scenarios for functionalized spiro[3.4]octane derivatives and is intended to illustrate the principles of how such a core could be utilized in self-assembly.
Catalysis
Based on available scientific literature, there is no direct evidence to suggest that this compound itself is used as a ligand or a catalyst component in chemical reactions. The investigation into the catalytic applications of this specific compound appears to be limited.
However, the broader family of spirocyclic compounds has found utility in catalysis, particularly in asymmetric catalysis where the rigid spiro backbone can create a well-defined chiral environment around a metal center. For example, spiro-salen ligands have been synthesized and used in yttrium complexes for the stereoselective ring-opening polymerization of lactones. researchgate.net The modular nature of these spiro-ligands allows for tuning of the catalyst's stereoselectivity. researchgate.net
Furthermore, scandium triflate has been employed as a catalyst in the spirocyclization of bicyclo[1.1.0]butanes with azomethine imines to produce 6,7-diazaspiro[3.4]octanes. nih.govrsc.org In this case, the spiro[3.4]octane structure is the product of the catalytic reaction, not a component of the catalyst itself.
While this compound does not appear to have direct applications in catalysis, its derivatives, if appropriately functionalized to incorporate coordinating atoms (e.g., nitrogen, phosphorus, oxygen), could potentially be explored as ligands for metal-based catalysts. The inherent rigidity of the spiro[3.4]octane framework could be advantageous in creating stereoselective catalysts.
Future Directions and Perspectives in Spiro 3.4 Octan 1 One Research
Development of Novel and Efficient Synthetic Routes
The synthesis of spirocyclic systems, particularly those containing quaternary carbon centers, remains a significant challenge in organic chemistry. rsc.org Future research will prioritize the development of novel and more efficient synthetic methodologies to access Spiro[3.4]octan-1-one and its analogs. Early methods for creating spiro[3.4]octan-1-ones have laid the groundwork, but the demand for greater complexity and stereocontrol necessitates new approaches. acs.org
Key areas of development include:
Asymmetric Synthesis: Achieving high enantioselectivity is crucial for pharmaceutical applications. The use of chiral ligands and catalysts in reactions like alkylation, radical cyclization, and cycloadditions is a primary focus for constructing stereochemically defined spiro centers. rsc.org
Ring-Closing Strategies: Techniques such as ring-closing metathesis (RCM) have proven effective in the synthesis of spirocarbocycles. rsc.org Future work will likely explore new catalysts and reaction conditions to improve the efficiency and substrate scope of these transformations.
One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" reaction, significantly improves efficiency by reducing purification steps and saving resources. The development of such processes for generating highly substituted spirocycles from simple precursors is a growing area of interest. researchgate.net
Novel Cycloadditions: Exploring new types of cycloaddition reactions, such as [3+2] cycloadditions, can provide access to novel aza- and oxa-spiro[3.4]octane frameworks, expanding the available chemical space for drug discovery. researchgate.net
The continuous development of these synthetic strategies will be essential for producing a wider variety of this compound derivatives for biological screening and materials science applications. nih.govresearchgate.net
Exploration of New Biological Targets and Therapeutic Areas
Spirocyclic scaffolds are increasingly recognized for their potential to improve drug-like properties. nih.gov The rigid, three-dimensional nature of the spiro[3.4]octane core can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property positions. researchgate.netnih.gov
Future research will focus on synthesizing libraries of this compound derivatives and screening them against a wide range of biological targets. This exploration is guided by the success of other spirocyclic compounds in various therapeutic areas. For instance, derivatives of spiro-indolin-2-one have shown promising antiproliferative activity against several human cancer cell lines (including MCF7, HCT116, A431, and PaCa2) and have also been investigated for anti-SARS-CoV-2 properties. nih.gov Some of these compounds exhibited potent inhibitory properties against EGFR and VEGFR-2, key targets in cancer therapy. nih.gov
The "Complexity-to-Diversity" (CtD) strategy, where complex natural products are used as starting points to generate diverse and structurally distinct compounds, offers a promising avenue. bohrium.comnih.gov Applying this strategy to natural products containing spiro-motifs could lead to the discovery of this compound-based compounds with entirely new biological activities, targeting areas such as cancer, infectious diseases, and neurological disorders. bohrium.comnih.gov The goal is to move beyond the original biological activity of a parent natural product to discover novel therapeutic applications. nih.gov
Advanced Computational Modeling and AI-Driven Design
The integration of computational tools and artificial intelligence (AI) is revolutionizing drug discovery. nih.gov These technologies are poised to play a pivotal role in the future of this compound research by accelerating the design and optimization of new drug candidates.
Generative de novo Design: AI algorithms, particularly deep neural networks (DNNs), can generate novel molecular structures with desired properties. nih.gov These models can be trained to design this compound derivatives with optimized potency, selectivity, and pharmacokinetic profiles, while also ensuring synthetic accessibility. nih.govyoutube.com This approach merges molecular design with synthesis planning, ensuring that the generated molecules are practically achievable. youtube.com
Predictive Modeling: Machine learning models are increasingly used to predict molecular properties, such as blood-brain barrier permeability, metabolic stability, and potential toxicity. mdpi.com For spiro[3.4]octane-based CNS drug candidates, computational models can predict their ability to cross the highly selective blood-brain barrier, a major challenge in neurotherapeutics. mdpi.com
Target Identification and Binding Prediction: AI can help identify potential biological targets for novel compounds and predict their binding affinity and mode of interaction. youtube.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. youtube.com
By combining the expertise of medicinal chemists with the power of AI, researchers can more efficiently navigate the vast chemical space and design better this compound-based molecules faster. youtube.com
Integration with Flow Chemistry and Automated Synthesis
To meet the demands of high-throughput screening and process development, the synthesis of this compound and its derivatives will increasingly rely on advanced manufacturing technologies like flow chemistry and automated synthesis.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved scalability, and greater efficiency. spirochem.comeuropa.eu For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a safer alternative by minimizing the volume of reactive material at any given time. europa.eu A telescoped flow process has already been successfully implemented for synthesizing a chiral spiroketone intermediate, demonstrating a 70% saving on process cost and a 60% decrease in process mass intensity compared to the batch procedure. rsc.org This approach is particularly well-suited for photochemical transformations ("photoflow") and can be readily scaled from laboratory experimentation to industrial production. spirochem.com
Automated Synthesis: Fully automated synthesis platforms can accelerate the creation of compound libraries for drug discovery. synplechem.comyoutube.com These systems can perform multi-step syntheses, including reaction execution, workup, and purification, with minimal human intervention. synplechem.com By integrating automated synthesis with AI-driven design, it is possible to create a closed-loop system where new molecules are designed, synthesized, and tested in a rapid, iterative cycle, significantly shortening the drug discovery timeline. nih.govyoutube.com
The adoption of these technologies will enable the rapid and efficient production of diverse libraries of this compound analogs, facilitating broader screening and faster lead optimization.
Sustainable and Green Chemical Approaches for Industrial Applications
The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly practices. jocpr.comresearchgate.net Future research on this compound will be heavily influenced by the principles of green chemistry, aiming to develop sustainable processes for its industrial-scale synthesis.
Core principles of green chemistry that will be applied include:
Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical CO2, or bio-based solvents is a key focus. jocpr.com
Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and metal-based catalysts, can reduce waste and improve atom economy. researchgate.netmdpi.com
Energy Efficiency: Microwave-assisted synthesis and flow chemistry can significantly reduce energy consumption compared to conventional heating methods. mdpi.comresearchgate.net
Waste Reduction: Designing synthetic routes with high atom economy and minimizing the use of protecting groups and stoichiometric reagents are crucial for waste prevention. jocpr.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[3.4]octan-1-one, and how can they be optimized for reproducibility?
- Methodological Answer : Key synthetic approaches include ring-expansion reactions, such as N-heterocyclic carbene (NHC)-catalyzed methods. For example, the preparation of spirocyclic derivatives via aldehyde-functionalized β-lactams has been documented . To ensure reproducibility, follow guidelines for experimental reporting: provide detailed reaction conditions (temperature, catalysts, solvents), spectroscopic data (NMR, IR, MS), and purity validation (HPLC). Cross-reference protocols with prior literature to identify critical parameters affecting yield, such as steric effects or solvent polarity .
Q. Which spectroscopic and computational techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Experimental : Use - and -NMR to confirm spirocyclic connectivity and substituent placement. IR spectroscopy can identify carbonyl stretching frequencies (~1700 cm) .
- Computational : Employ density functional theory (DFT) to optimize geometry and calculate spectroscopic properties. Tools like Gaussian or ORCA can predict NMR chemical shifts, aligning with experimental data .
- Data Reporting : Tabulate key properties (e.g., hydrogen bond donors/acceptors, rotatable bonds) for comparative analysis .
Q. How can researchers design initial experiments to explore this compound’s reactivity?
- Methodological Answer : Apply the PICO framework to define variables:
- Population : this compound derivatives.
- Intervention : Functionalization at the carbonyl or spiro carbon.
- Comparison : Reactivity under nucleophilic vs. electrophilic conditions.
- Outcome : Yield, regioselectivity, or stereochemical outcomes.
Pilot studies should test hypotheses using small-scale reactions, with controls to isolate variables (e.g., temperature, catalyst loading) .
Advanced Research Questions
Q. How can computational models resolve contradictions in experimental data on this compound’s ring strain and stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring puckering and strain energy under varying conditions.
- Quantum Mechanics (QM) : Calculate bond dissociation energies and transition states to identify kinetic vs. thermodynamic pathways.
- Validation : Compare computational results with experimental DSC (differential scanning calorimetry) or X-ray crystallography data. Use statistical tools (e.g., RMSE) to quantify alignment between models and observations .
Q. What strategies address low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Root-Cause Analysis : Systematically vary parameters (e.g., solvent polarity, catalyst loading) using a factorial design.
- Data Interpretation : Apply ANOVA to identify significant factors. For example, if toluene yields higher enantiomeric excess than DMF, prioritize non-polar solvents.
- Contingency Planning : Predefine thresholds for acceptable yields (e.g., >50%) and alternative routes (e.g., photochemical activation) .
Q. How can researchers design studies to investigate the spirocyclic system’s role in bioactivity?
- Methodological Answer :
- Hypothesis Testing : Use the FINER criteria to ensure feasibility and novelty. For example:
- Feasible : Synthesize analogs with modified spiro rings.
- Novel : Compare bioactivity against non-spiro analogs.
- Experimental Workflow :
Synthesize derivatives with systematic structural variations.
Test in vitro/in vivo bioactivity (e.g., enzyme inhibition).
Perform SAR (structure-activity relationship) analysis using regression models .
Q. What methodologies validate the purity and identity of novel this compound analogs?
- Methodological Answer :
- Chromatography : Use HPLC with chiral columns to separate enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
